molecular formula C6H7ClN2O B3030820 4-Chloro-6-methoxy-5-methylpyrimidine CAS No. 960299-06-3

4-Chloro-6-methoxy-5-methylpyrimidine

Cat. No.: B3030820
CAS No.: 960299-06-3
M. Wt: 158.58
InChI Key: QJLIOQJTHRFATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methoxy-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 6th position, and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-5-methylpyrimidine typically involves the reaction of 4,6-dichloro-5-methylpyrimidine with sodium methoxide in methanol. The reaction is carried out at 0°C initially and then allowed to warm to room temperature, followed by stirring at 50°C for several hours .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar reaction conditions as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy-5-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, amines, or thiols in solvents such as methanol or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine may yield an aminopyrimidine derivative.

Scientific Research Applications

4-Chloro-6-methoxy-5-methylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-5-methylpyrimidine is not extensively documented. its chemical structure suggests it may interact with biological targets through nucleophilic substitution or other chemical reactions. The specific molecular targets and pathways involved would depend on the context of its application, such as its use in drug development or as an antimicrobial agent.

Comparison with Similar Compounds

    4-Chloro-5-methylpyrimidine: Lacks the methoxy group at the 6th position.

    6-Methoxy-5-methylpyrimidine: Lacks the chlorine atom at the 4th position.

    4-Chloro-6-methylpyrimidine: Lacks the methoxy group at the 6th position.

Uniqueness: 4-Chloro-6-methoxy-5-methylpyrimidine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-chloro-6-methoxy-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLIOQJTHRFATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733610
Record name 4-Chloro-6-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960299-06-3
Record name 4-Chloro-6-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy-5-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-5-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-methoxy-5-methylpyrimidine
Reactant of Route 4
4-Chloro-6-methoxy-5-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-methoxy-5-methylpyrimidine
Reactant of Route 6
4-Chloro-6-methoxy-5-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.